3-[(4-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
Description
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-5-methyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4OS/c1-8-6-11(19)15-12-16-17-13(18(8)12)20-7-9-2-4-10(14)5-3-9/h2-6H,7H2,1H3,(H,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLGTBRTDCETLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=NN=C(N12)SCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one typically involves the following steps:
Formation of the Triazolopyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring. This can be achieved by reacting 5-methyl-1H-1,2,4-triazole-3-thiol with 4-chlorobenzyl chloride under basic conditions to form the intermediate 3-[(4-chlorobenzyl)thio]-5-methyl-1H-1,2,4-triazole.
Cyclization: The intermediate is then subjected to cyclization with formamide or a similar reagent to yield the final product, 3-[(4-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorobenzyl group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives depending on the functional groups present.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Possible applications in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(4-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby disrupting normal cellular processes. Pathways involved could include those related to DNA synthesis, protein synthesis, or signal transduction.
Comparison with Similar Compounds
Structural Analogues with Varying Substituents and Ring Systems
The following table summarizes critical differences between the target compound and its structural analogues:
Regiochemical Considerations
The angular [4,3-a] fusion in BG72566 contrasts with linear isomers (e.g., [1,5-a] in 898922-78-6). Angular isomers often exhibit distinct electronic profiles due to altered π-orbital overlap, which can influence binding to biological targets. For instance, highlights that angular regioisomers of triazolopyrimidines are selectively formed under specific reaction conditions, suggesting greater thermodynamic stability compared to linear counterparts .
Substituent Effects
- 4-Chlorobenzylthio Group: Present in BG72566 and 898922-78-6, this substituent likely contributes to hydrophobic interactions in target binding.
- Alkyl Chains : Compounds with hexyl (Compound 32) or butyl (898922-78-6) groups exhibit higher molecular weights and lipophilicity, which may affect membrane permeability and metabolic stability .
- Heterocyclic Additions: Thieno (Compound 4f) or benzo(b)thieno (Compound 13) fused systems introduce additional aromatic rings, increasing molecular rigidity and possibly enhancing affinity for planar binding pockets .
Pharmacological and Research Implications
- CNS Targeting : Bulky substituents (e.g., piperidinyl in Compound 13) may enhance blood-brain barrier penetration, a trait less likely in BG72566 due to its compact structure .
- Regiochemistry and Bioactivity : The angular [4,3-a] fusion in BG72566 could favor interactions with enzymes or receptors requiring planar aromatic systems, contrasting with linear isomers .
Biological Activity
3-[(4-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of triazolopyrimidines, which are known for their diverse pharmacological properties, including antiviral, antimicrobial, and anticancer activities. The unique structural features of this compound may contribute to its biological efficacy.
Chemical Structure and Properties
The molecular formula of 3-[(4-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is , with a molecular weight of 396.9 g/mol. The compound features a triazolopyrimidine core with a chlorobenzylthio moiety, which enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H17ClN4OS |
| Molecular Weight | 396.9 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its ability to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By binding to the ATP-binding pocket of CDKs, the compound can prevent phosphorylation of target proteins, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells. This mechanism is particularly relevant for its anticancer properties.
Antiviral Activity
Research indicates that compounds similar to 3-[(4-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one exhibit significant antiviral properties. For instance, derivatives have shown effectiveness against various viruses by inhibiting viral replication processes. A study highlighted that related triazolopyrimidine compounds demonstrated potent anti-HIV activity with low cytotoxicity levels (EC50 values in the low micromolar range) .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it exhibits inhibitory effects against several bacterial strains and fungi. The mechanism may involve disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival.
Anticancer Activity
In vitro studies have demonstrated that 3-[(4-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one can induce apoptosis in cancer cell lines. The compound's ability to inhibit CDKs correlates with reduced proliferation rates in cancer cells. For example, an EC50 value indicating effective inhibition of cancer cell growth was reported at concentrations ranging from 10 to 20 µM .
Case Studies
- HIV Inhibition : A study found that a related triazolopyrimidine derivative exhibited an EC50 of 3.98 µM against HIV-1, demonstrating significant antiviral potential .
- Anticancer Efficacy : In a series of experiments on human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound showed IC50 values indicating effective growth inhibition at concentrations as low as 15 µM .
Q & A
Basic: What are the established synthetic routes for 3-[(4-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one?
Answer:
The compound is synthesized via cyclocondensation of 2-thioxopyrimidin-4-ones with hydrazonoyl chlorides in the presence of a base (e.g., triethylamine). A key method involves regioselective reactions with norbornene-condensed thiouracil derivatives, followed by a Retro Diels-Alder (RDA) protocol to remove the norbornene scaffold. For example, hydrazonoyl chlorides react with thiouracil analogs to form the triazolopyrimidine core, with regioselectivity influenced by electronic factors . Solvent selection (e.g., ethanol/dioxane) and crystallization conditions (e.g., dimethylformamide) are critical for yield optimization .
Basic: What spectroscopic and crystallographic methods are used to characterize this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): - and -NMR (DMSO-, CDCl) identify substituent environments, such as aromatic protons (δ 7.19–7.71 ppm) and methyl groups (δ 1.05–2.65 ppm) .
- Infrared (IR) Spectroscopy: Peaks at 1658 cm confirm carbonyl (C=O) groups, while 3446–3490 cm indicate hydroxyl stretches .
- X-ray Crystallography: SHELXL-refined structures validate angular regioselectivity in norbornene-based derivatives, with bond angles and torsional parameters confirming the triazolo-pyrimidine fusion .
Advanced: How can regioselectivity challenges during synthesis be addressed using computational chemistry?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic factors governing regioselectivity. For instance, norbornene-condensed thiouracils favor angular [1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-one formation due to electron-withdrawing effects at the C5 position, whereas linear isomers dominate in non-fused systems. Transition-state modeling and charge distribution analysis guide solvent/base selection to stabilize intermediates .
Advanced: How to resolve contradictions in reported biological activity data across studies?
Answer:
Contradictions often arise from substituent variations or assay conditions. For example:
- Antimicrobial Activity: Derivatives with 3,4,5-trimethoxyphenyl groups show enhanced activity (MIC 2–8 µg/mL) compared to unsubstituted analogs. Validate via standardized broth microdilution assays (CLSI guidelines) .
- Inotropic Effects: Discrepancies in cardiac activity (e.g., EC values) may stem from stereoisomerism. Use chiral HPLC to isolate enantiomers and test in isolated rabbit heart models .
Structure-Activity Relationship (SAR) studies and meta-analyses of substituent effects (e.g., chloro vs. fluoro benzyl groups) clarify mechanistic drivers .
Advanced: What computational methods optimize the compound’s electronic structure for target binding?
Answer:
- Hybrid Functionals: Becke’s three-parameter exchange-correlation functional (B3LYP) calculates HOMO-LUMO gaps and Fukui indices to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD): Simulate binding to mitochondrial pyruvate carriers (e.g., MCT1/2) using CHARMM force fields. Identify key interactions: thioether sulfur with cysteine residues and chlorobenzyl π-stacking with hydrophobic pockets .
Basic: What biological activities are reported for this compound and its analogs?
Answer:
- Antimicrobial: Triazolopyrimidines with electron-withdrawing groups (e.g., 4-chlorobenzyl) inhibit Staphylococcus aureus (MIC = 4 µg/mL) via dihydrofolate reductase binding .
- Anticancer: Patent data suggest mitochondrial pyruvate carrier inhibition (IC < 100 nM) in in vitro glioblastoma models .
- Cardiovascular: Piperazine-linked derivatives exhibit positive inotropic effects (EC = 0.8 µM) in rabbit atrial tissue, mediated by cAMP modulation .
Advanced: How can synthetic yields be improved for large-scale research applications?
Answer:
- Microwave-Assisted Synthesis: Reduce reaction times (30 min vs. 24 h) and improve yields (75% → 90%) by enhancing thermal efficiency in cyclocondensation steps .
- Flow Chemistry: Continuous RDA reactions in microreactors minimize side products (e.g., linear isomers) through precise temperature control (60–80°C) .
Basic: What are the stability and storage recommendations for this compound?
Answer:
Store under inert atmosphere (N) at −20°C in amber vials. Stability studies show degradation (<5% over 6 months) in DMSO at 4°C. Avoid prolonged exposure to light or moisture, which hydrolyzes the thioether bond .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
